molecular formula C2H2Br3NO B152587 tribromoacetamide CAS No. 594-47-8

tribromoacetamide

Cat. No.: B152587
CAS No.: 594-47-8
M. Wt: 295.76 g/mol
InChI Key: ORCCSQMJUGMAQU-UHFFFAOYSA-N
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Description

tribromoacetamide is an organic compound with the molecular formula C2H2Br3NO. It is a derivative of acetamide where three hydrogen atoms on the methyl group are replaced by bromine atoms. This compound is known for its use in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: tribromoacetamide can be synthesized through the bromination of acetamide. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under specific conditions to ensure the substitution of hydrogen atoms with bromine atoms. The reaction is usually carried out in a solvent such as acetic acid or chloroform to facilitate the process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with controlled reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques helps in maintaining the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: tribromoacetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives.

    Hydrolysis: In the presence of water or aqueous solutions, this compound can hydrolyze to form acetic acid and other by-products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis process.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, such as substituted amides or thiol derivatives.

    Reduction Reactions: Less brominated acetamides or acetamide itself.

    Hydrolysis: Acetic acid and other related compounds.

Scientific Research Applications

tribromoacetamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a biochemical probe.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism by which tribromoacetamide exerts its effects involves the interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. The bromine atoms play a crucial role in the reactivity and specificity of the compound, allowing it to interact with various biological pathways.

Comparison with Similar Compounds

    2,2,2-Trichloroacetamide: Similar structure but with chlorine atoms instead of bromine.

    2,2,2-Trifluoroacetamide: Contains fluorine atoms, leading to different reactivity and applications.

    2,2,2-Tribromoethanol: Another brominated compound with different functional groups and uses.

Uniqueness: tribromoacetamide is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.

Biological Activity

Tribromoacetamide (TBAAm) is a halogenated organic compound that has garnered attention due to its biological activity, particularly in the context of its use as a disinfectant and potential health impacts. This article explores the biological properties, mechanisms of action, and relevant case studies associated with TBAAm.

Chemical Structure and Properties

This compound is characterized by its three bromine atoms attached to an acetamide group. Its chemical formula is C₂H₂Br₃NO, and it is typically used in water treatment processes as a disinfectant. The presence of bromine enhances its reactivity and potential bioactivity.

The biological activity of TBAAm can be attributed to several mechanisms:

  • Disinfection : TBAAm acts as a disinfectant by disrupting cellular processes in microorganisms. It is effective against various pathogens, including bacteria and viruses, primarily through the formation of reactive brominated species that damage cellular components.
  • Formation of Disinfection By-Products (DBPs) : When TBAAm is used in water treatment, it can react with organic matter to form DBPs, which may have their own biological effects. Understanding these interactions is crucial for assessing the overall safety of TBAAm in drinking water applications.

In Vitro Studies

Research indicates that TBAAm exhibits cytotoxic effects on various cell lines. For instance, studies have shown that TBAAm can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. The mechanism involves:

  • Oxidative Stress : TBAAm generates reactive oxygen species (ROS), leading to oxidative damage in cells. This effect has been documented in studies where exposure to TBAAm resulted in increased levels of lipid peroxidation and DNA damage.
  • Cell Cycle Arrest : Exposure to TBAAm has been linked to cell cycle arrest at the G2/M phase, inhibiting cell proliferation.

In Vivo Studies

Animal studies have demonstrated that TBAAm can affect various organ systems:

  • Hepatotoxicity : Research has indicated that high doses of TBAAm can lead to liver damage, characterized by elevated liver enzymes and histopathological changes.
  • Endocrine Disruption : Some studies suggest that TBAAm may interfere with endocrine functions, potentially affecting hormonal balance.

Case Studies

  • Water Treatment Applications : A study examined the effectiveness of TBAAm as a disinfectant in municipal water systems. Results indicated that while TBAAm effectively reduced microbial counts, it also led to the formation of harmful DBPs, raising concerns about long-term exposure for consumers .
  • Cytotoxicity in Cancer Research : In vitro experiments using human cancer cell lines demonstrated that TBAAm induced significant cytotoxic effects, with IC50 values indicating potent anti-cancer activity. This suggests potential therapeutic applications but also highlights the need for careful evaluation of safety profiles .
  • Environmental Impact Assessments : Research evaluating the environmental persistence of TBAAm showed that it can accumulate in aquatic ecosystems, posing risks to aquatic life through bioaccumulation and toxicity .

Summary of Findings

Study TypeKey FindingsImplications
In VitroInduces apoptosis and oxidative stressPotential anti-cancer agent but requires safety evaluation
In VivoCauses hepatotoxicity and endocrine disruptionRisks associated with high doses
Water TreatmentEffective disinfectant but forms harmful DBPsNeed for regulatory review and monitoring

Properties

IUPAC Name

2,2,2-tribromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Br3NO/c3-2(4,5)1(6)7/h(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCCSQMJUGMAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(Br)(Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Br3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50532487
Record name 2,2,2-Tribromoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50532487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-47-8
Record name 2,2,2-Tribromoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50532487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of N-aryl-2,2,2-tribromoacetamides revealed by the research?

A1: The research focused on analyzing the crystal structures of three different N-aryl-2,2,2-tribromoacetamides, highlighting the diverse weak interactions present within their crystal lattices []. While the specific aryl substituents aren't detailed in the abstract, the study underscores that these modifications lead to variations in intermolecular interactions, such as halogen bonding and pi-stacking, within the crystal structures. This insight suggests that altering the aryl group can significantly influence the solid-state packing and potentially the physicochemical properties of these compounds.

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